2-(1H-Imidazol-1-yl)ethyl methyl carbonate
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Overview
Description
2-(1H-Imidazol-1-yl)ethyl methyl carbonate is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate typically involves the reaction of imidazole with ethylene carbonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Imidazol-1-yl)ethyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of functional materials, including catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl methyl carbonate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazole: The parent compound, which shares the imidazole ring structure.
1-Methylimidazole: A methylated derivative of imidazole.
2-Ethylimidazole: An ethylated derivative of imidazole.
Uniqueness: 2-(1H-Imidazol-1-yl)ethyl methyl carbonate is unique due to the presence of both the imidazole ring and the carbonate groupThe carbonate group can undergo hydrolysis, releasing carbon dioxide and leaving behind the imidazole derivative, which can further react or exhibit biological activity .
Properties
CAS No. |
798571-50-3 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl methyl carbonate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)12-5-4-9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
KAOLBFIMVUSZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
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